molecular formula C25H31NO5 B2478037 2S,4R-Sacubitril CAS No. 2307668-79-5

2S,4R-Sacubitril

カタログ番号 B2478037
CAS番号: 2307668-79-5
分子量: 425.525
InChIキー: KEXUXKNARJSTMZ-CZCIXBEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2S,4R-Sacubitril is a variant of Sacubitril, which is a prodrug neprilysin inhibitor . It is used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction .


Synthesis Analysis

The synthesis of Sacubitril involves a multi-step process. A key transformation in the cascade is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps involve Boc-deprotection and N-succinylation .


Molecular Structure Analysis

The molecular formula of this compound is C24H29NO5 . Its molecular weight is 411.49 .


Chemical Reactions Analysis

Sacubitril is a prodrug that is metabolized in the body to an active neprilysin inhibitor upon cleavage of its ethyl ester moiety . Two UV-spectrophotometric methods have been developed and validated for simultaneous estimation of Sacubitril and Valsartan in a tablet dosage form .

科学的研究の応用

Glycemic Control in Type 2 Diabetes

Sacubitril/valsartan, a combination of neprilysin inhibition and angiotensin II receptor blockade, has shown promising effects in patients with type 2 diabetes and heart failure. A study highlighted its potential to improve glycemic control, suggesting a beneficial role in managing diabetes complications within this patient group. This was attributed to increased active glucagon-like peptide-1 (GLP-1) levels, leading to lower postprandial glucose concentrations (N. J. Wewer Albrechtsen et al., 2022).

Cardiovascular Benefits

Sacubitril/valsartan has been recognized for its efficacy in treating heart failure with reduced ejection fraction (HFrEF), hypertension, and heart failure with preserved ejection fraction (HFpEF). Clinical trials have demonstrated its ability to reduce blood pressure in hypertensive patients, decrease hospitalizations, and lower mortality rates in patients with HFrEF. Its dual mechanism of action enhances endogenous natriuretic peptides while inhibiting the renin–angiotensin–aldosterone system, showcasing a novel approach to cardiovascular disease management (A. Sible et al., 2016).

Renal Function and Cardiovascular Risk in Chronic Kidney Disease

The role of sacubitril/valsartan extends to patients with chronic kidney disease (CKD), where its impact on kidney function and surrogates of cardiovascular risk has been evaluated. While its efficacy in advanced CKD remains uncertain, evidence suggests potential benefits in patients with moderate CKD stages, highlighting its multifaceted role in managing complex interrelated conditions (M. James & B. Manns, 2018).

Diabetic Peripheral Neuropathy

Preclinical studies have explored the use of sacubitril/valsartan for diabetic peripheral neuropathy, suggesting that it may offer superior improvements in vascular and neural functions compared to valsartan alone. This opens up new avenues for research into diabetic complications and highlights the potential therapeutic benefits of sacubitril/valsartan beyond its cardiovascular applications (E. Davidson et al., 2018).

Mechanistic Insights and Biomarker Changes

Further research has delved into the mechanisms of action and biomarker changes associated with sacubitril/valsartan therapy in heart failure. Studies like PROVE-HF aim to correlate biomarker changes with cardiac remodeling parameters, offering deeper insights into its therapeutic benefits and guiding clinical use (J. Januzzi et al., 2018).

作用機序

Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides .

特性

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXUXKNARJSTMZ-CZCIXBEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。